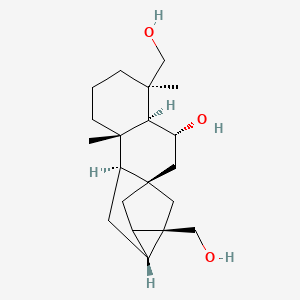
Trachyloban-6B,17,18-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trachyloban-6B,17,18-triol is a diterpenoid compound characterized by a pentacyclic carbon skeleton with a tricyclo [3.2.1.0] octane system for the rings C, D, and E. This compound is part of the trachylobane family of diterpenes, which are known for their complex molecular structures and diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trachyloban-6B,17,18-triol typically involves a bioinspired two-phase synthetic strategy. The first phase provides enantioselective and scalable access to the trachylobane skeleton, while the second phase employs chemical C-H oxidation methods to introduce the hydroxyl groups at the 6B, 17, and 18 positions . Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid and catalytic amounts of transition metals like palladium or ruthenium .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Trachyloban-6B,17,18-triol undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl or carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, palladium catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines.
Major Products Formed
The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a starting material for the synthesis of more complex diterpenoids.
Biology: Investigated for its role in plant defense mechanisms and as a potential bioactive compound.
Medicine: Explored for its cytotoxic properties against cancer cell lines and its potential as an anti-inflammatory agent.
Industry: Utilized in the development of natural product-based pesticides and herbicides
Mécanisme D'action
The mechanism of action of trachyloban-6B,17,18-triol involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the antiapoptotic protein Bcl-xL, leading to the induction of apoptosis in cancer cells. Additionally, it may modulate various signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ent-Trachyloban-18-oic acid
- ent-Trachyloban-3β-ol
- ent-18-Hydroxy-trachyloban-3-one
- Isopimara-7,15-dien-3β-ol
Uniqueness
Trachyloban-6B,17,18-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other trachylobane diterpenoids. Its ability to undergo selective oxidation and substitution reactions further enhances its versatility as a synthetic intermediate and bioactive compound .
Propriétés
Formule moléculaire |
C20H32O3 |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(1S,3R,4S,5R,9S,10R,12R,13S)-5,13-bis(hydroxymethyl)-5,9-dimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecan-3-ol |
InChI |
InChI=1S/C20H32O3/c1-17(10-21)4-3-5-18(2)15-6-12-13-7-19(15,8-14(23)16(17)18)9-20(12,13)11-22/h12-16,21-23H,3-11H2,1-2H3/t12-,13?,14-,15+,16-,17+,18+,19-,20+/m1/s1 |
Clé InChI |
BKQODMJLTYMIPZ-XMGBTHNHSA-N |
SMILES isomérique |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H](C[C@]34[C@H]2C[C@@H]5C(C3)[C@@]5(C4)CO)O)C)CO |
SMILES canonique |
CC1(CCCC2(C1C(CC34C2CC5C(C3)C5(C4)CO)O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


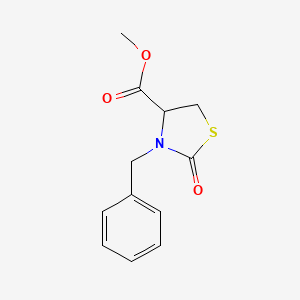
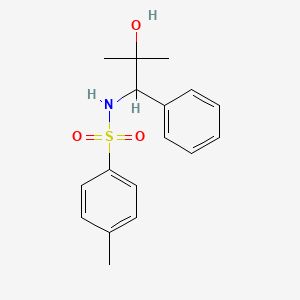
![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[2-[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]ethylamino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B13395312.png)
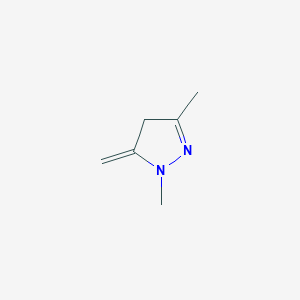
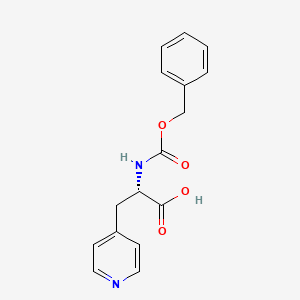
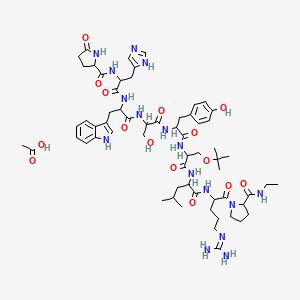
![2-[6-(2-Cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13395350.png)
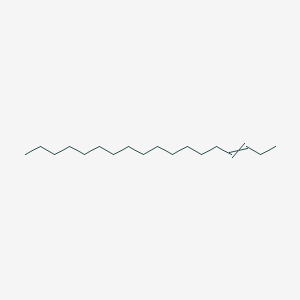
![2-[[2-[[2-[[1-[2-[[6-amino-2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B13395358.png)
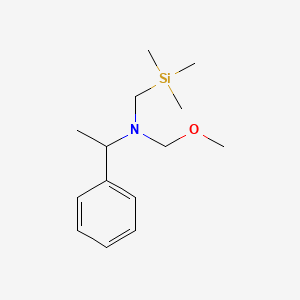
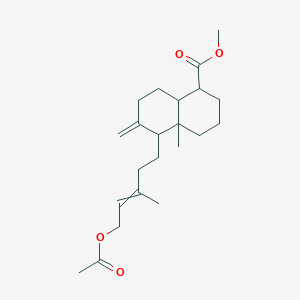
![1-[4-[4-(1-Cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B13395368.png)
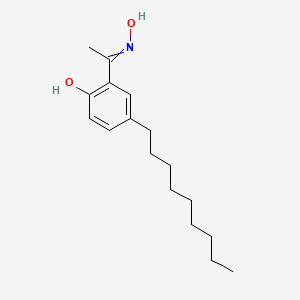
![Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate](/img/structure/B13395381.png)
